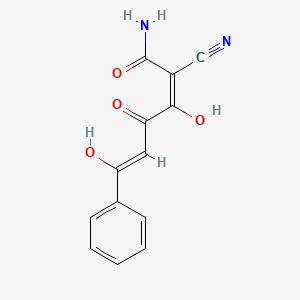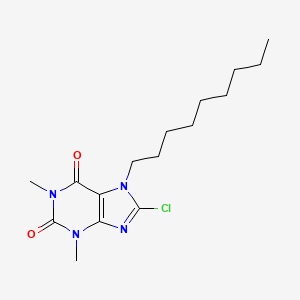
(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide is an organic compound with a complex structure that includes cyano, hydroxy, oxo, and phenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with reagents that introduce the cyano and hydroxy groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and supply.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the cyano group can produce primary amines.
Applications De Recherche Scientifique
(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions that influence the compound’s activity. The phenyl group can enhance the compound’s stability and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-2-cyano-3,4-dihydroxy-6-oxo-6-phenylhexa-2,4-dienamide:
2E,4E-decadienoic acid: Similar in structure but lacks the cyano and phenyl groups.
(2E,4E)-2,4-hexadiene: Similar in having conjugated double bonds but lacks the additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H10N2O4 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
(2E,5Z)-2-cyano-3,6-dihydroxy-4-oxo-6-phenylhexa-2,5-dienamide |
InChI |
InChI=1S/C13H10N2O4/c14-7-9(13(15)19)12(18)11(17)6-10(16)8-4-2-1-3-5-8/h1-6,16,18H,(H2,15,19)/b10-6-,12-9+ |
Clé InChI |
YYTGABSVJMKDNU-ZQNGMKBSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)/C(=C(/C#N)\C(=O)N)/O)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C(=C(C#N)C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone](/img/structure/B15007707.png)
![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15007731.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)
![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)

![1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B15007757.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)

![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)
![4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15007784.png)
